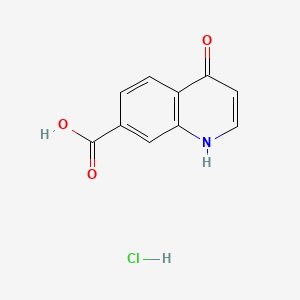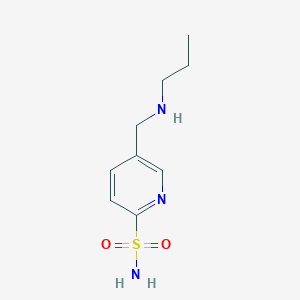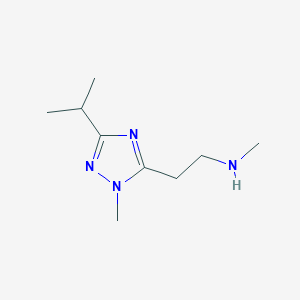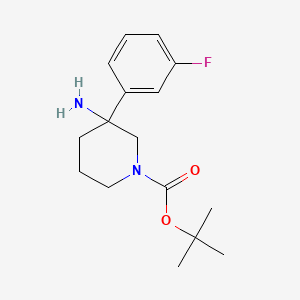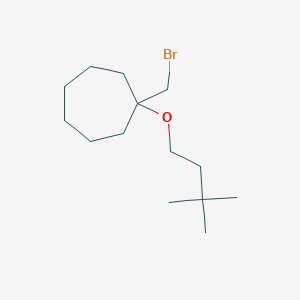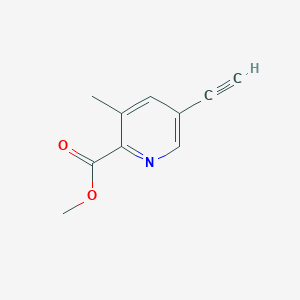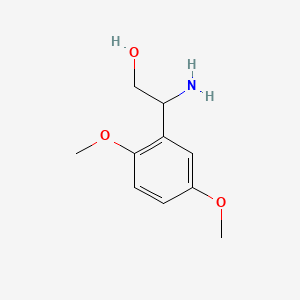
2-Amino-2-(2,5-dimethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2,5-dimethoxyphenyl)ethanol is an aromatic ether that is structurally characterized by a 1,4-dimethoxybenzene ring substituted at position 2 by a 2-amino-1-hydroxyethyl group . This compound is a metabolite of midodrine and acts as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol typically involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol . The reduction reaction is carried out under controlled temperature conditions, usually between -10°C to 0°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar reduction pathways as described in laboratory settings, with optimization for larger scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-(2,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Amino-2-(2,5-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its effects on alpha-adrenergic receptors, making it relevant in pharmacological research.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Midodrine: The parent compound from which 2-Amino-2-(2,5-dimethoxyphenyl)ethanol is derived.
Desglymidodrine: Another metabolite of midodrine with similar alpha-adrenergic agonist activity.
2,5-Dimethoxyphenyl-2-hydroxyethylamine: A structurally related compound with similar pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct pharmacological properties, particularly its selective alpha-adrenergic agonist activity .
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-amino-2-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3 |
Clé InChI |
ZEXUYASSODBCDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


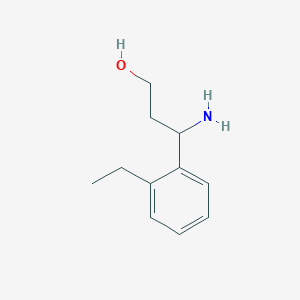
![7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)
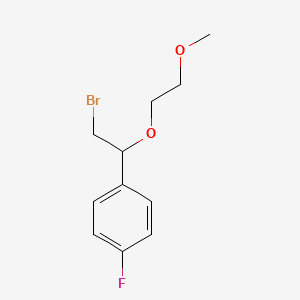
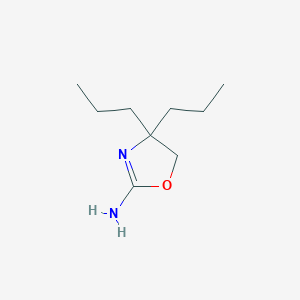
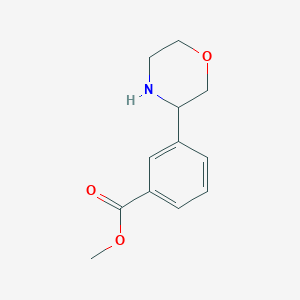
![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)
